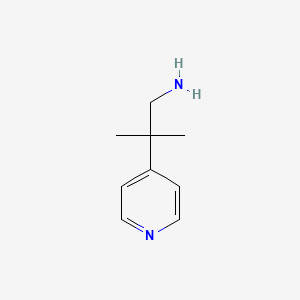

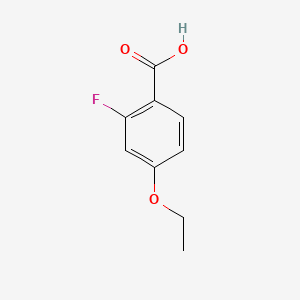

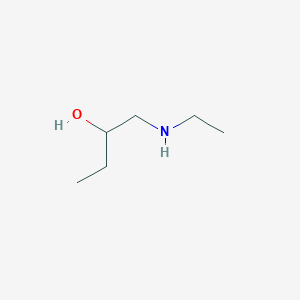

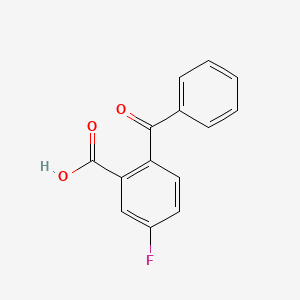

4-amino-N-benzyl-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anticonvulsant Activity Analysis

The study of 4-aminobenzamides has revealed their potential as anticonvulsant agents. Specifically, the compound 4-amino-N-benzyl-N-methylbenzamide demonstrated significant anticonvulsant effects in mice. The compound was tested against seizures induced by electroshock and pentylenetetrazole, and it was found to be highly potent, with an ED50 of 18.02 mg/kg when administered intraperitoneally. This level of activity is comparable to that of established anticonvulsant drugs such as phenobarbital and phenytoin. The protective index (PI) of this compound was also noteworthy, indicating a favorable safety margin .

Synthesis Analysis

The synthesis of 4-amino-N-benzyl-N-methylbenzamide is not directly detailed in the provided papers. However, the synthesis of similar compounds involves the preparation of 4-aminobenzamides from primary and secondary amines. These syntheses could potentially be adapted to produce the compound by introducing the appropriate benzyl and methyl groups to the amine component before or after the formation of the benzamide .

Molecular Structure Analysis

The molecular structure of 4-amino-N-benzyl-N-methylbenzamide is not explicitly described in the provided papers. However, the structural analysis of related compounds, such as those based on (N-pyridylmethylene)aminobenzamides, indicates that hydrogen bonding plays a significant role in the crystal structure. These hydrogen bonds can vary greatly, suggesting that 4-amino-N-benzyl-N-methylbenzamide may also exhibit structural flexibility, which could be advantageous for its biological activity .

Chemical Reactions Analysis

The chemical reactions involving 4-amino-N-benzyl-N-methylbenzamide are not directly discussed in the provided papers. However, the chemical reactivity of similar aminobenzamide compounds can involve hydrogen bonding interactions, as seen in the formation of hydrogen-bonded chains and sheets in related molecules. These interactions are crucial for the stability and reactivity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-benzyl-N-methylbenzamide are not detailed in the provided papers. However, the synthesis and characterization of novel aromatic polyimides, which include similar aminobenzamide structures, suggest that these compounds can exhibit a range of thermal properties, solubility in organic solvents, and thermal degradation temperatures. These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent .

科学的研究の応用

Cancer Treatment Research

4-Amino-N-benzyl-N-methylbenzamide is part of a series of novel kinesin spindle protein (KSP) inhibitors. Research has shown that these compounds, such as AZD4877, can arrest cells in mitosis, leading to monopolar spindle phenotype and cellular death, making them potential candidates for cancer treatment (Theoclitou et al., 2011).

Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant effects. Studies involving a series of 4-aminobenzamides demonstrated that some of these compounds, including variations of 4-amino-N-benzyl-N-methylbenzamide, were effective against seizures induced by electroshock and pentylenetetrazole in mice, showing promise as anticonvulsants (Clark et al., 1984).

Gastroprokinetic Agents

Research into gastroprokinetic agents has included derivatives of 4-amino-N-benzyl-N-methylbenzamide. These compounds, bearing six- and seven-membered heteroalicycles, were evaluated for their potential to enhance gastric emptying activity, indicating their usefulness in treating gastrointestinal motility disorders (Morie et al., 1995).

Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis and medicinal chemistry, this compound has been involved in various syntheses, like the creation of quinazolinones via palladium-catalyzed reactions, demonstrating its versatility as a building block in the synthesis of complex molecules with potential medicinal applications (Hikawa et al., 2012).

Metabolic Studies

It has been used in metabolic studies, particularly in understanding the stability of N-(hydroxymethyl) compounds and their role as metabolites in oxidative metabolism, highlighting its importance in pharmacokinetic and metabolic research (Ross et al., 1983).

特性

IUPAC Name |

4-amino-N-benzyl-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(16)10-8-13/h2-10H,11,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYULNQTYVKBFDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602659 |

Source

|

| Record name | 4-Amino-N-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85592-78-5 |

Source

|

| Record name | 4-Amino-N-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)

![Ethyl 5-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1320290.png)